molecular formula C19H20N4O B12183624 1-phenyl-3-(propan-2-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide

1-phenyl-3-(propan-2-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B12183624
M. Wt: 320.4 g/mol
InChI Key: VLAMPSNDBYOYLJ-UHFFFAOYSA-N
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Description

1-phenyl-3-(propan-2-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a phenyl group, an isopropyl group, and a pyridin-2-ylmethyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-(propan-2-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction. Benzoyl chloride can react with the pyrazole derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Isopropyl Group: The isopropyl group can be introduced through an alkylation reaction. Isopropyl bromide can react with the pyrazole derivative in the presence of a strong base such as sodium hydride.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrazole derivative with an appropriate amine, such as pyridin-2-ylmethylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-3-(propan-2-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

    Hydrolysis: Carboxylic acid and amine products.

Scientific Research Applications

1-phenyl-3-(propan-2-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-phenyl-3-(propan-2-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide: Lacks the pyridin-2-ylmethyl group, which may affect its biological activity and chemical properties.

    1-phenyl-3-(propan-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide: Similar structure but with a different position of the pyridinyl group, potentially leading to different interactions and effects.

    1-phenyl-3-(propan-2-yl)-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide: Another positional isomer with variations in biological activity and chemical behavior.

Uniqueness

1-phenyl-3-(propan-2-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity, stability, and interactions with biological targets. The presence of the pyridin-2-ylmethyl group, in particular, may enhance its binding affinity to certain enzymes or receptors, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

IUPAC Name

2-phenyl-5-propan-2-yl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C19H20N4O/c1-14(2)17-12-18(23(22-17)16-9-4-3-5-10-16)19(24)21-13-15-8-6-7-11-20-15/h3-12,14H,13H2,1-2H3,(H,21,24)

InChI Key

VLAMPSNDBYOYLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)NCC2=CC=CC=N2)C3=CC=CC=C3

Origin of Product

United States

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